![molecular formula C15H19BO3 B3091967 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one CAS No. 1221239-08-2](/img/structure/B3091967.png)
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one
Overview
Description
The compound is a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This is a boronic acid derivative commonly used in organic synthesis . It’s often used in borylation reactions, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions .Scientific Research Applications
Organic Synthesis Intermediate
This compound is an important intermediate in organic synthesis . It is used in the synthesis of various organoheterocyclic compounds . The borate group in the compound provides high reactivity in various transformation processes, making it a valuable tool in organic synthesis .
Drug Synthesis
In the field of drug synthesis, boronic acid compounds like this one are often used to protect diols . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Enzyme Inhibitors
Boric acid compounds are usually used as enzyme inhibitors . They can bind to enzymes and alter their activity, which can be useful in the treatment of various diseases .
Ligand Drugs
These compounds can also serve as specific ligand drugs . They can bind to specific receptors in the body and induce a biological response .
Fluorescent Probes
Boric acid compounds can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This makes them useful in various diagnostic applications .
Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
Mechanism of Action
Target of Action
Similar compounds are known to be involved in borylation reactions .
Mode of Action
The compound is used in borylation reactions, particularly at the benzylic C-H bond of alkylbenzenes . This reaction occurs in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound is involved in the borylation and hydroboration reactions, which are key steps in various synthetic pathways . The resulting products, such as pinacol benzyl boronate, can be further used in other reactions .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The compound’s action results in the formation of products like pinacol benzyl boronate, which can be used in further reactions . The exact molecular and cellular effects would depend on the specific context and the other reactants involved .
Action Environment
Environmental factors such as temperature, pH, and the presence of catalysts can influence the compound’s action, efficacy, and stability . For instance, the borylation reaction requires a palladium catalyst .
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-11-10(12)8-9-13(11)17/h5-7H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRLQBIQUOHVBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(=O)C3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101144424 | |
Record name | 2,3-Dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one | |
CAS RN |
1221239-08-2 | |
Record name | 2,3-Dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221239-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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